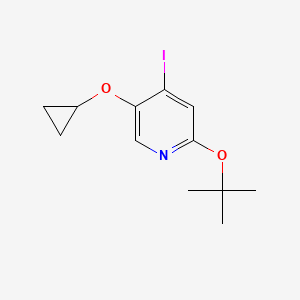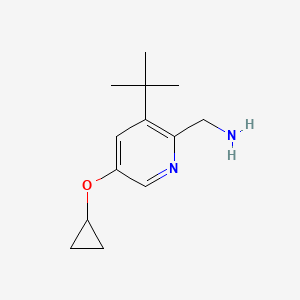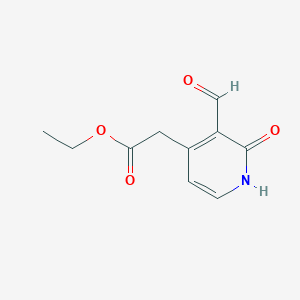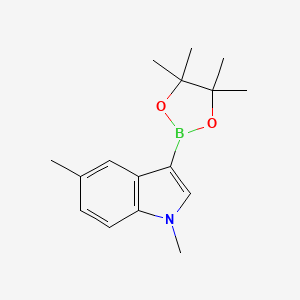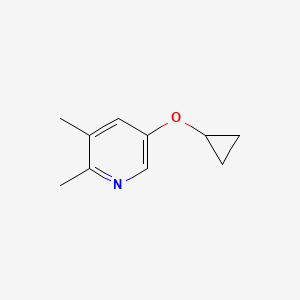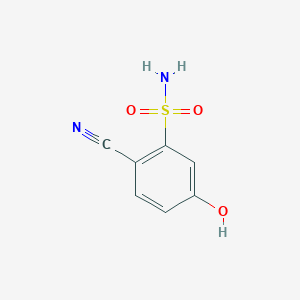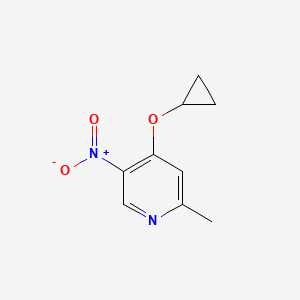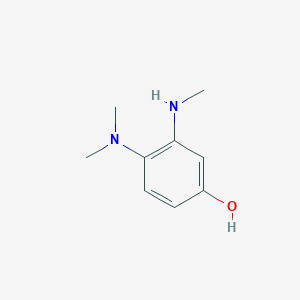
4-(Dimethylamino)-3-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-3-(methylamino)phenol is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-(methylamino)phenol typically involves the reaction of 4-nitrophenol with dimethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The process involves the reduction of the nitro group to an amino group, followed by methylation to introduce the dimethylamino and methylamino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenol derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-3-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of photographic developers and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-3-(methylamino)phenol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing enzymatic activities and cellular processes. The specific pathways and targets depend on the context of its application, such as its role in biochemical assays or therapeutic interventions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)phenol: Similar structure but lacks the methylamino group.
4-(Methylamino)phenol: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a phenol ring.
Uniqueness
4-(Dimethylamino)-3-(methylamino)phenol is unique due to the presence of both dimethylamino and methylamino groups on the phenol ring. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications. The compound’s ability to participate in multiple types of reactions, such as oxidation, reduction, and substitution, makes it a valuable tool in synthetic chemistry and industrial processes.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-(dimethylamino)-3-(methylamino)phenol |
InChI |
InChI=1S/C9H14N2O/c1-10-8-6-7(12)4-5-9(8)11(2)3/h4-6,10,12H,1-3H3 |
Clave InChI |
IXNIOHPZEYPURJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



